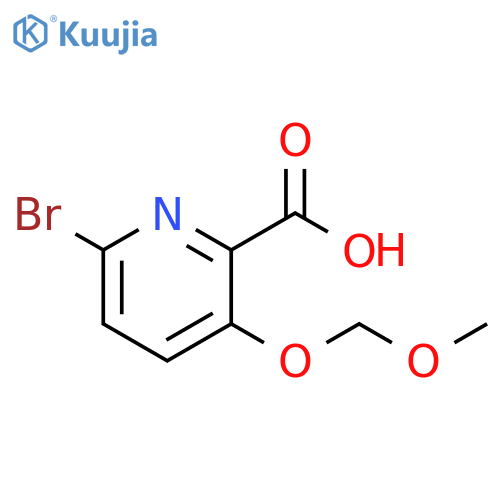

Cas no 2090941-17-4 (2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)-)

2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)- 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)-

-

- インチ: 1S/C8H8BrNO4/c1-13-4-14-5-2-3-6(9)10-7(5)8(11)12/h2-3H,4H2,1H3,(H,11,12)

- InChIKey: KLSHLDSEXIIXIM-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)=NC(Br)=CC=C1OCOC

2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-270243-1.0g |

6-bromo-3-(methoxymethoxy)pyridine-2-carboxylic acid |

2090941-17-4 | 1.0g |

$0.0 | 2023-03-01 |

2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)- 関連文献

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

2. Back matter

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)-に関する追加情報

Recent Advances in the Study of 2-Pyridinecarboxylic Acid, 6-Bromo-3-(Methoxymethoxy)- (CAS: 2090941-17-4)

In recent years, the compound 2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)- (CAS: 2090941-17-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine core and functionalized bromo and methoxymethoxy groups, has demonstrated promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. This research brief aims to synthesize the latest findings related to this compound, providing a comprehensive overview of its properties, synthesis, and applications.

The structural features of 2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)- make it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted its role as a precursor in the development of novel kinase inhibitors, which are critical in targeting signaling pathways involved in cancer and inflammatory diseases. The bromo substituent at the 6-position and the methoxymethoxy group at the 3-position offer reactive sites for further functionalization, enabling the creation of diverse derivatives with tailored biological activities.

One of the key advancements in the study of this compound is its application in the synthesis of small-molecule modulators of protein-protein interactions (PPIs). Researchers have successfully utilized 2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)- as a building block to develop compounds that disrupt PPIs involved in disease mechanisms. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of this compound in inhibiting the interaction between p53 and MDM2, a well-known target in cancer therapy.

In addition to its role in drug discovery, this compound has also been explored for its potential in agrochemical applications. The pyridine moiety, combined with the bromo and methoxymethoxy functionalities, has been shown to exhibit herbicidal and fungicidal properties. A 2023 study in the journal Pest Management Science reported the synthesis of novel agrochemicals derived from 2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)-, which displayed enhanced activity against a range of plant pathogens.

The synthesis of 2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)- has also seen notable improvements. Recent methodologies have focused on optimizing yield and purity while reducing environmental impact. For example, a green chemistry approach employing catalytic bromination and protection-deprotection strategies has been developed, as detailed in a 2022 publication in Organic Process Research & Development. These advancements not only enhance the scalability of production but also align with the growing emphasis on sustainable chemical practices.

Looking ahead, the versatility of 2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)- suggests continued interest in its applications across multiple domains. Ongoing research is exploring its potential in the development of next-generation therapeutics, including targeted therapies for neurodegenerative diseases and antimicrobial agents. Furthermore, its utility in material science, such as in the design of organic semiconductors, is an emerging area of investigation.

In conclusion, 2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)- (CAS: 2090941-17-4) represents a compound of significant interest in chemical biology and pharmaceutical research. Its multifaceted applications, from drug discovery to agrochemicals, underscore its importance as a versatile intermediate. As synthetic methodologies advance and new biological targets are identified, this compound is poised to play a pivotal role in the development of innovative solutions to pressing challenges in health and agriculture.

2090941-17-4 (2-Pyridinecarboxylic acid, 6-bromo-3-(methoxymethoxy)-) 関連製品

- 31024-35-8(1-Propanamine,3-(dimethoxymethylsilyl)-N-methyl-)

- 2171621-91-1(3-amino(carboxy)methyl-1H-indole-5-carboxylic acid)

- 2703759-87-7(3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione)

- 2172391-87-4(2-{7,7,9,9-tetramethylspiro4.5decan-1-yl}ethan-1-amine)

- 2034515-43-8(1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride)

- 2034311-12-9(1-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(2-methyl-1,3-benzothiazol-5-yl)urea)

- 1153000-35-1(6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one)

- 2229488-08-6(3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine)

- 2649076-73-1(1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene)

- 1251691-72-1(6-chloro-4-(3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)